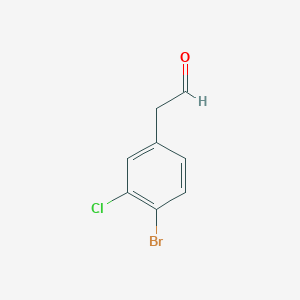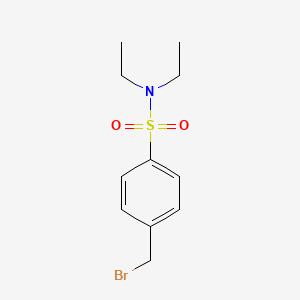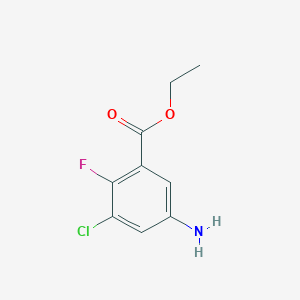![molecular formula C11H6Cl2F3NO2S2 B13573113 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring substituted with chlorine atoms at positions 2 and 5, a sulfonamide group at position 3, and a phenyl ring substituted with a trifluoromethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated at positions 2 and 5 using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst.
Sulfonamide formation: The chlorinated thiophene is reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide group at position 3.
Substitution with trifluoromethylphenyl group: The final step involves the substitution of the sulfonamide group with a 4-(trifluoromethyl)phenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
科学研究应用
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Industrial Applications:
作用机制
The mechanism of action of 2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.
相似化合物的比较
Similar Compounds
2,5-dichloro-N-phenylthiophene-3-sulfonamide: Lacks the trifluoromethyl group, which may affect its electronic properties and biological activity.
2,5-dichloro-N-[4-(methyl)phenyl]thiophene-3-sulfonamide: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.
2,5-dichloro-N-[4-(fluoro)phenyl]thiophene-3-sulfonamide: Contains a fluoro group, which may influence its reactivity and interactions with biological targets.
属性
分子式 |
C11H6Cl2F3NO2S2 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC 名称 |
2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H6Cl2F3NO2S2/c12-9-5-8(10(13)20-9)21(18,19)17-7-3-1-6(2-4-7)11(14,15)16/h1-5,17H |
InChI 键 |
KQHWINBJNATBNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)
![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)

![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)


![{[2-(5-chloro-1-methyl-1H-indole-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]methyl}dimethylamine](/img/structure/B13573084.png)



![2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride](/img/structure/B13573095.png)

![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
